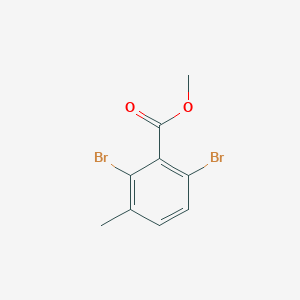

Methyl 2,6-dibromo-3-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2,6-dibromo-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLRREQHQFQXSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2,6-Dibromo-3-Methylbenzoic Acid with Dimethyl Carbonate and DABCO Catalysis

One of the most efficient and environmentally friendly preparation methods involves the direct esterification of 2,6-dibromo-3-methylbenzoic acid using dimethyl carbonate as the methylating agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst. This method is detailed in a 2021 Chinese patent (CN114181076A) that addresses the challenges of toxicity, environmental pollution, and scalability in the synthesis of 2,6-dihalogenated methyl benzoates.

- Step 1: Mix 2,6-dibromo-3-methylbenzoic acid with dimethyl carbonate in a mass ratio of approximately 1:6 to 1:10.

- Step 2: Add DABCO in a molar ratio of 1:1 relative to the acid.

- Step 3: Stir the mixture thoroughly and heat it to 90–95 °C.

- Step 4: Maintain the reaction for 10 to 24 hours to ensure complete esterification.

- Step 5: After completion, cool naturally, remove solvent under reduced pressure.

- Step 6: Add water to the residue (0.5 times the mass of dimethyl carbonate), extract with ethyl acetate.

- Step 7: Wash the organic phase sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate, and water.

- Step 8: Dry and evaporate the organic phase under reduced pressure to obtain the methyl ester product.

- The process yields this compound as a colorless transparent oily liquid.

- Yield is reported to be 95% or higher.

- Purity exceeds 98%.

- Environmentally benign reagents.

- High yield and purity.

- Simplified reaction setup without the need for hazardous reagents or complex equipment.

- Recovery of catalyst (DABCO) by filtration after precipitation.

| Parameter | Condition/Value |

|---|---|

| Acid to dimethyl carbonate ratio (mass) | 1:6 to 1:10 |

| DABCO to acid molar ratio | 1:1 |

| Reaction temperature | 90–95 °C |

| Reaction time | 10–24 hours |

| Extraction solvent | Ethyl acetate |

| Washing sequence | Water → Dilute HCl → Saturated NaHCO3 → Water |

| Yield | ≥ 95% |

| Purity | > 98% |

Alternative Halogenation and Esterification Routes

While the above method focuses on direct esterification, other synthetic routes involve halogenation of methyl 3-methylbenzoate or related intermediates. However, specific detailed procedures for this compound via direct bromination of methyl 3-methylbenzoate are less documented in the available literature. The bromination step typically requires careful control to achieve selective substitution at the 2 and 6 positions.

Comparative Summary Table of Preparation Methods

| Aspect | Esterification with Dimethyl Carbonate (CN114181076A) | Bromination with Imidazole Tribromide (CN103172529A) |

|---|---|---|

| Starting Material | 2,6-Dibromo-3-methylbenzoic acid | Methyl 2-methylbenzoate or 2-methyl anthranilate |

| Key Reagents | Dimethyl carbonate, DABCO | N-methyl-N-n-butylimidazole tribromide |

| Reaction Conditions | 90–95 °C, 10–24 h | 60 ± 2 °C, 2.5–3.5 h |

| Solvent | Neat or minimal solvent; extraction with ethyl acetate | Tribromide reagent acts as solvent; extraction with ether |

| Yield | ≥ 95% | 75–81.6% |

| Purity | > 98% | Not specified |

| Environmental Impact | Low toxicity, environmentally friendly | Moderate; brominating agents require careful handling |

| Scalability | High | High |

Research Findings and Practical Considerations

- The esterification method using dimethyl carbonate and DABCO is advantageous for large-scale synthesis due to its simplicity, high yield, and environmentally benign nature.

- The reaction time and temperature are critical parameters; prolonged heating at 90–95 °C ensures complete conversion.

- The washing sequence after extraction is crucial for removing residual catalyst and impurities, enhancing product purity.

- Recovery of DABCO catalyst improves cost-efficiency and reduces environmental burden.

- Bromination methods employing imidazole tribromides offer selective dibromination but may require careful optimization to prevent over-bromination or side reactions.

- Safety considerations include handling brominating agents under controlled temperature and inert atmosphere if needed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dibromo-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form methyl 3-methylbenzoate by removing the bromine atoms.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

Substitution: Products depend on the nucleophile used, such as methyl 2,6-dimethoxy-3-methylbenzoate when using methoxide.

Reduction: Methyl 3-methylbenzoate.

Oxidation: Methyl 2,6-dibromo-3-carboxybenzoate.

Scientific Research Applications

Methyl 2,6-dibromo-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2,6-dibromo-3-methylbenzoate exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Methyl 3,6-dibromo-2-fluorobenzoate (CAS 1214329-17-5)

This compound, produced by Hairui Chemical, serves as a key structural analog for comparison. Key differences include:

Key Observations :

- Electronic Effects : The fluorine atom in the analog is strongly electron-withdrawing, which may enhance electrophilic reactivity at the aromatic ring compared to the electron-donating methyl group in the target compound.

- Applications : Both compounds are likely used as pharmaceutical intermediates, though specific applications for the target compound remain undocumented .

Methyl Esters of Diterpene Acids (e.g., Sandaracopimaric Acid Methyl Ester)

Methyl esters of diterpene acids, such as those identified in Austrocedrus chilensis resin (e.g., sandaracopimaric acid methyl ester, dehydroabietic acid methyl ester), share the ester functional group but differ significantly in structure and application :

| Property | This compound | Diterpene Methyl Esters |

|---|---|---|

| Structure | Simple aromatic system | Polycyclic diterpene backbone |

| Molecular Complexity | Low | High (e.g., tricyclic frameworks) |

| Applications | Synthetic intermediates | Natural product research, resins |

Key Observations :

Halogenated Benzoate Derivatives in Chromatography

Gas chromatography (GC) data for methyl esters of labdane-type diterpenes (e.g., E-communic acid methyl ester) reveal that halogenation and substitution patterns significantly influence retention times and stability . For example:

- Thermal Stability : Halogenated benzoates may exhibit lower thermal stability under GC conditions due to weaker C-Br bonds compared to C-H or C-O bonds.

Q & A

Q. What are the common synthetic routes for Methyl 2,6-dibromo-3-methylbenzoate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : this compound is typically synthesized via sequential bromination of a methylbenzoate precursor. A regioselective approach involves:

Initial bromination : Directing groups (e.g., methyl) on the aromatic ring influence bromine substitution patterns. Use Lewis acids (e.g., FeBr₃) to enhance electrophilic aromatic substitution efficiency.

Esterification : Methylation of the carboxylic acid intermediate using methanol under acidic conditions (e.g., H₂SO₄ catalysis).

Optimize yields by controlling temperature (0–25°C for bromination) and stoichiometry (2.2 equiv Br₂ per equivalent substrate). Monitor reaction progress via TLC or GC-MS. For purification, employ column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and methyl/ester groups (δ 2.5 ppm for CH₃; δ 3.9 ppm for OCH₃).

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹).

- Crystallography :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).

- Structure Refinement : Apply SHELXL for anisotropic displacement parameter modeling and disorder resolution. Heavy bromine atoms facilitate phase determination via direct methods .

- Visualization : Mercury CSD aids in analyzing intermolecular interactions (e.g., halogen bonding) and packing motifs .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during structure refinement?

- Methodological Answer : Discrepancies in anisotropic displacement ellipsoids often arise from thermal motion or disorder. Strategies include:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in brominated compounds due to high symmetry .

- Constraints : Apply restraints to bond distances/angles for disordered regions (e.g., methyl groups).

- Validation Tools : Cross-check with WinGX’s PLATON tool for symmetry validation and ADDSYM checks .

Q. What strategies are effective in analyzing the influence of bromine substituents on electronic structure and reactivity?

- Methodological Answer :

- Electron Density Maps : Generate via high-resolution X-ray data to assess charge distribution. Bromine’s electron-withdrawing effect reduces aromatic π-electron density, directing further electrophilic substitutions.

- Comparative Reactivity Studies : Perform Suzuki couplings or nucleophilic aromatic substitutions on this compound vs. non-brominated analogs. Monitor regioselectivity via HPLC or LC-MS.

- Computational Modeling : Pair crystallographic data with DFT calculations (e.g., Gaussian) to map frontier molecular orbitals and predict reactive sites .

Q. How to design experiments to study steric/electronic effects in further functionalization reactions?

- Methodological Answer :

- Steric Effects : Introduce bulky substituents (e.g., tert-butyl) at the 3-methyl position to assess steric hindrance via crystallographic comparisons (e.g., Mercury’s packing similarity analysis ).

- Electronic Effects : Perform Hammett studies by synthesizing derivatives with electron-donating/withdrawing groups. Correlate reaction rates (e.g., hydrolysis of the ester group) with σ values.

- Kinetic Isotope Effects : Use deuterated analogs (e.g., methyl-d₃) to probe mechanistic pathways in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.